

A Technical Guide to 3-Acetamidophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetamidophenylboronic acid

Cat. No.: B1265862

[Get Quote](#)

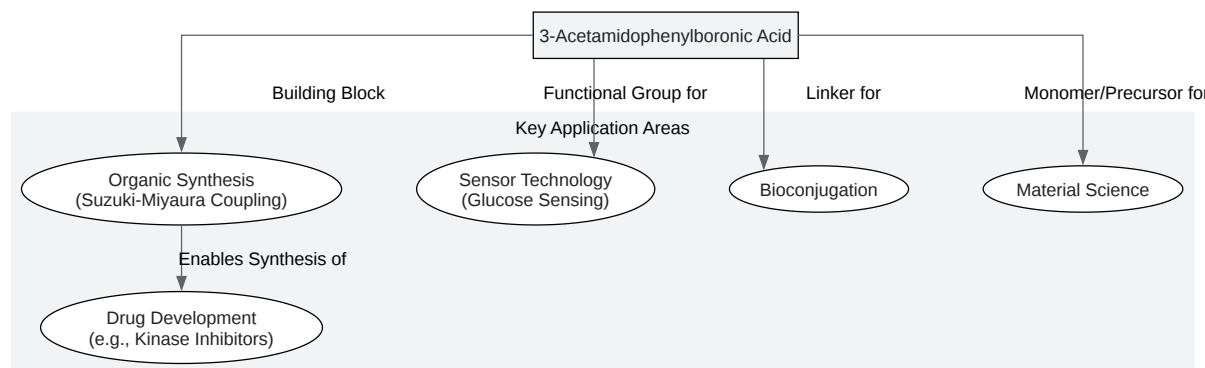
For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate that holds significant importance in medicinal chemistry and organic synthesis.^[1] Its unique structure, featuring both a boronic acid moiety and an acetamido group, allows for diverse chemical transformations, making it a valuable building block for complex molecules.^[1] This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use, and a summary of its key applications, particularly in the realm of drug discovery and material science.

Core Properties and Data

The fundamental physicochemical properties of **3-Acetamidophenylboronic acid** are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.


Property	Value	Reference
Molecular Weight	178.98 g/mol	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₀ BNO ₃	[3]
CAS Number	78887-39-5	[2] [3] [4]
Melting Point	135 °C	[4] [5]
Appearance	Powder	[4] [5]
Synonyms	3-Acetamidobenzeneboronic acid, (3-Acetylaminophenyl)boronic acid	[3] [4]

Key Applications in Research and Development

3-Acetamidophenylboronic acid is a pivotal reagent in several advanced scientific fields. Its ability to participate in cross-coupling reactions and form stable complexes with biomolecules makes it highly valuable.[\[1\]](#)[\[6\]](#)

- **Drug Development:** The compound is frequently used in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and anti-cancer therapeutics.[\[1\]](#)[\[6\]](#)[\[7\]](#) It serves as a reactant in the synthesis of NR2B subtype NMDA receptor antagonists for potential antidepressant activity and in creating analogs with antitumor properties.[\[8\]](#)
- **Organic Synthesis:** It is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, which is an essential technique for creating complex biaryl structures found in many pharmaceuticals and fine chemicals.[\[6\]](#)[\[7\]](#)[\[9\]](#)
- **Bioconjugation:** It acts as a versatile building block for attaching drugs or imaging agents to proteins, which can enhance targeted delivery in therapeutic applications.[\[1\]](#)[\[6\]](#)
- **Sensor Technology:** The boronic acid group's ability to interact with diols is leveraged in developing chemical sensors, most notably for the detection of glucose, which has applications in diabetes management.[\[1\]](#)[\[6\]](#)

- Material Science: This compound is utilized in formulating advanced materials like polymers and coatings that require specific chemical properties for enhanced performance.[1][6]

[Click to download full resolution via product page](#)

Fig. 1: Logical relationships of **3-Acetamidophenylboronic acid** applications.

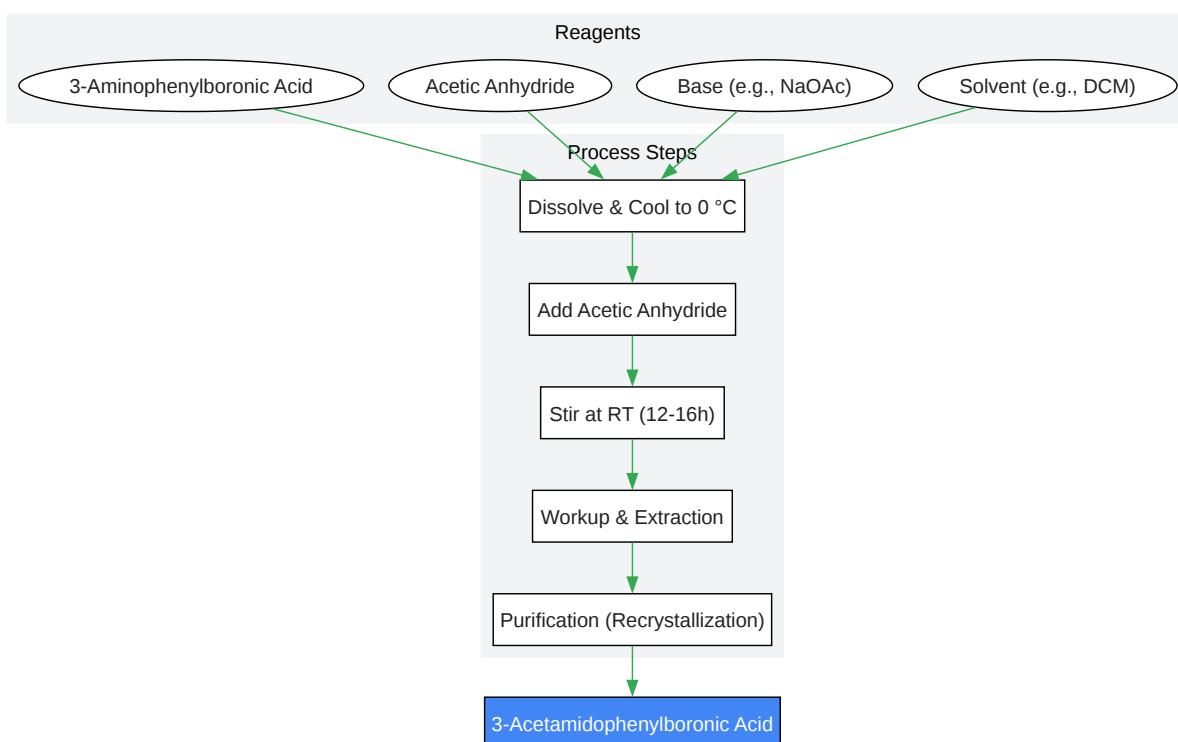
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of **3-Acetamidophenylboronic acid**.

Synthesis of 3-Acetamidophenylboronic Acid

This protocol describes the synthesis via amidation of 3-Aminophenylboronic acid (3-APBA).

Principle: The primary amine of 3-APBA is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent. The reaction is typically performed under basic conditions to neutralize the acid byproduct.


Reagents and Materials:

- 3-Aminophenylboronic acid (or its salt, e.g., hemisulfate)[10]
- Acetic Anhydride
- Sodium Acetate or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Deionized Water
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

- Dissolve 3-Aminophenylboronic acid (1.0 eq) in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stir bar.
- Add a base like sodium acetate (1.5 eq) to the mixture.
- Cool the flask to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) dropwise to the stirring suspension.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain pure **3-Acetamidophenylboronic acid**.

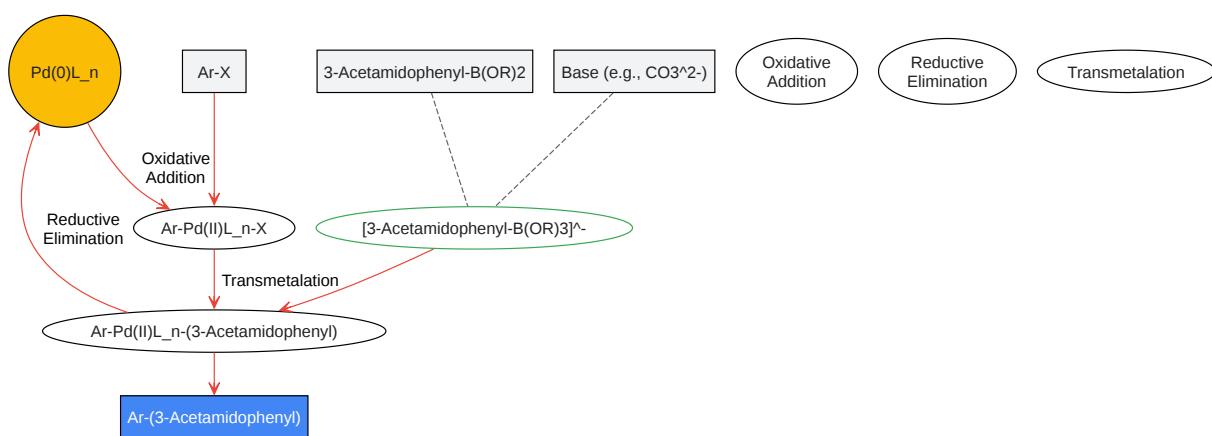
[Click to download full resolution via product page](#)

Fig. 2: Workflow for the synthesis of **3-Acetamidophenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of **3-Acetamidophenylboronic acid** with an aryl halide.

Principle: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[\[11\]](#) The cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[\[11\]](#)[\[12\]](#) A base is required to activate the boronic acid for the transmetalation step.[\[13\]](#)


Reagents and Materials:

- Aryl halide (e.g., Aryl Bromide) (1.0 eq)
- **3-Acetamidophenylboronic acid** (1.2-1.5 eq)[\[14\]](#)
- Palladium Catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 0.05-0.1 eq)[\[14\]](#)
- Base (e.g., K_2CO_3 or Na_2CO_3 , 2.0 M aqueous solution)[\[14\]](#)
- Solvent (e.g., Toluene/Dioxane mixture, THF)[\[14\]](#)
- Nitrogen or Argon gas supply
- Schlenk flask or sealed reaction vessel

Procedure:

- To a Schlenk flask, add the aryl halide (1.0 eq), **3-Acetamidophenylboronic acid** (1.2 eq), and the palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 0.1 eq).[\[14\]](#)
- Add the solvent system (e.g., a 4:1 mixture of toluene/dioxane).[\[14\]](#)
- Add the aqueous base (e.g., 2 M Na_2CO_3 solution).[\[14\]](#)
- Degas the reaction mixture by bubbling nitrogen or argon gas through it for 10-15 minutes.[\[12\]](#)

- Heat the mixture to 85-100 °C under an inert atmosphere and stir for 4-12 hours.[12][14]
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.[14]
- Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to afford the desired biaryl compound.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 001chemical.com [001chemical.com]
- 3. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]
- 5. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 7. 4-Acetamidophenylboronic Acid | High-Purity RUO [benchchem.com]
- 8. 3-Acetamidophenylborsäure ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Acetamidophenylboronic Acid: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265862#3-acetamidophenylboronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com